molecular formula C3H3N3 B8047428 Dicyano(methyl)amine

Dicyano(methyl)amine

Cat. No.: B8047428
M. Wt: 81.08 g/mol
InChI Key: XFZQYDDVCYCYAG-UHFFFAOYSA-N
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Description

Dicyano(methyl)amine is a hypothetical organic compound featuring a methyl group attached to a nitrogen atom that is also bonded to two cyano (-CN) groups.

Properties

IUPAC Name

cyano(methyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-6(2-4)3-5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZQYDDVCYCYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyano(methyl)amine can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Malononitrile and methylamine.

    Conditions: Basic conditions, often using sodium hydroxide in ethanol.

    Procedure: The reactants are mixed and stirred at room temperature, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dicyano(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various nitriles, amides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dicyano(methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dicyano(methyl)amine involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the amine group can act as a nucleophile or base in different chemical processes. These interactions are crucial for its reactivity and applications in synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Dicyano(methyl)amine and highlight key differences in properties and applications:

Dicyano(trimethylsilyl)amine

  • Structure : (CH₃)₃SiN(CN)₂
  • Key Properties: The trimethylsilyl group enhances lipophilicity and thermal stability compared to the methyl group in this compound. Higher molecular weight (139.22 g/mol) and steric bulk limit its solubility in polar solvents.
  • Applications : Used in specialty chemical synthesis, leveraging its stability and unique electronic profile .

3,6-Dicyano-substituted Diamidocarbazoles

  • Structure: Carbazole core with dicyano groups at positions 3 and 6.
  • Key Properties :
    • Strong electron-withdrawing effects boost chloride affinity by 6–7× compared to unsubstituted analogs.
    • Prone to deprotonation due to enhanced acidity of NH groups.
  • Applications : Effective chloride ion carriers in transmembrane transport systems .

4,4'-Dicyano-2,2'-bipyridine

  • Structure: Bipyridine with cyano groups at the 4 and 4' positions.
  • Key Properties :
    • High solubility in organic solvents and stability under varying conditions.
    • Conjugated π-system enables applications in optoelectronics and catalysis.
  • Applications : Building block for pharmaceuticals and materials science, including metal-organic frameworks (MOFs) .

Dicyano Acetylene Derivatives

  • Structure: Acetylene derivatives with two cyano groups (e.g., dicyanoacetylene, NC-C≡C-CN).
  • Key Properties: High reactivity in prebiotic synthesis, forming amino acids like L-asparagine via zwitterionic intermediates. Participate in charge-transfer complexes with metalloporphyrins.
  • Applications : Studied in origin-of-life chemistry and catalytic systems .

Dicyano Biphenyl Optoelectronic Compounds

  • Structure: Benzofuro-/benzothieno-carbazole fused with dicyano biphenyl.
  • Key Properties: Extended conjugation enables tunable light absorption/emission. High electron mobility due to cyano groups.
  • Applications : Organic light-emitting diodes (OLEDs) and photovoltaic devices .

Comparative Data Table

Compound Substituents/Backbone Key Properties Applications References
This compound (hypothetical) Methyl, N(CN)₂ Polar, strong electron-withdrawing Potential ion transport, synthesis
Dicyano(trimethylsilyl)amine Trimethylsilyl, N(CN)₂ Lipophilic, thermally stable Specialty chemicals
3,6-Dicyano-diamidocarbazole Carbazole with dicyano High chloride affinity, acidic NH Ion transport systems
4,4'-Dicyano-2,2'-bipyridine Bipyridine with dicyano Conjugated, soluble Pharmaceuticals, MOFs
Dicyano acetylene derivatives Acetylene + 2CN Reactive in prebiotic pathways Amino acid synthesis
Dicyano biphenyl compounds Benzofuro-carbazole + CN Tunable optoelectronic properties OLEDs, photovoltaics

Research Findings and Trends

  • Electron-Withdrawing Effects: Dicyano groups universally enhance electron-deficient character, improving ion-binding affinity (e.g., 6–7× higher chloride transport in diamidocarbazoles ) and catalytic activity.
  • Structural Flexibility : Substituents like methyl (small, polar) vs. trimethylsilyl (bulky, lipophilic) dramatically alter solubility and reactivity, enabling tailored applications .
  • Prebiotic Relevance: Dicyano acetylene derivatives demonstrate the role of cyano groups in facilitating biomolecule formation under simulated early-Earth conditions .
  • Industrial Potential: Optoelectronic dicyano compounds highlight the importance of conjugation for advanced materials, while bipyridine derivatives underscore versatility in drug design .

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